GNF-PF-3777

描述

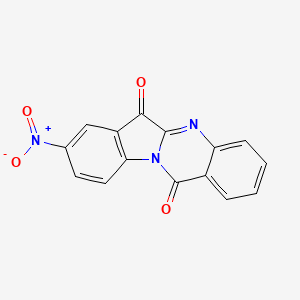

Structure

3D Structure

属性

IUPAC Name |

8-nitroindolo[2,1-b]quinazoline-6,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7N3O4/c19-13-10-7-8(18(21)22)5-6-12(10)17-14(13)16-11-4-2-1-3-9(11)15(17)20/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMQJYHLIUACCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N3C4=C(C=C(C=C4)[N+](=O)[O-])C(=O)C3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNF-PF-3777: A Technical Overview of a Novel Tryptophan 2,3-Dioxygenase (TDO) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNF-PF-3777, also known as 8-Nitrotryptanthrin, is a potent small molecule inhibitor of Tryptophan 2,3-dioxygenase (TDO), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] TDO is overexpressed in various tumor types, where it plays a crucial role in creating an immunosuppressive microenvironment by depleting tryptophan and producing the metabolite kynurenine.[2][3] This immunosuppression allows cancer cells to evade immune surveillance.[4] By inhibiting TDO, this compound presents a promising therapeutic strategy to enhance anti-tumor immunity.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols.

Core Data Summary

Chemical Properties

| Property | Value |

| Chemical Name | 8-Nitrotryptanthrin |

| CAS Number | 77603-42-0 |

| Molecular Formula | C₁₅H₇N₃O₄ |

| Molecular Weight | 293.23 g/mol |

In Vitro Inhibitory Activity

| Target | Parameter | Value | Cell Line / Conditions |

| Tryptophan 2,3-dioxygenase (TDO) | IC₅₀ | 0.45 µM | Human U87 MG glioblastoma cells |

| Indoleamine 2,3-dioxygenase 2 (hIDO2) | IC₅₀ | 1.87 µM | Recombinant human IDO2 expressed in U87MG cells |

| Indoleamine 2,3-dioxygenase 2 (hIDO2) | Kᵢ | 0.97 µM | Not specified |

Note: While this compound is primarily discussed as a TDO inhibitor, it also exhibits potent activity against hIDO2, another enzyme involved in tryptophan catabolism.[5]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of TDO. TDO catalyzes the first and rate-limiting step in the kynurenine pathway, the conversion of L-tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine.[6] Elevated levels of kynurenine in the tumor microenvironment lead to the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[2] Upon activation, AhR translocates to the nucleus and promotes the transcription of genes that support tumor growth, stemness, and immunosuppression, partly through the PI3K/AKT signaling pathway.[2] By blocking TDO, this compound reduces kynurenine production, thereby preventing AhR activation and its downstream effects, ultimately leading to a more favorable anti-tumor immune response.[1][4]

Figure 1: TDO Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Synthesis of this compound (8-Nitrotryptanthrin)

While a detailed, step-by-step protocol with yields and full characterization is not publicly available, the synthesis of 8-Nitrotryptanthrin is reported to be achieved through the selective nitration of tryptanthrin. The 8-position of the tryptanthrin molecule is more susceptible to electrophilic aromatic substitution than other positions.[7]

General Procedure: The synthesis involves the reaction of tryptanthrin with one equivalent of nitric acid at a controlled temperature of 0°C.[7] This selective nitration yields 8-nitrotryptanthrin. Further purification would likely be required, for which standard chromatographic techniques could be employed.

Cellular TDO Inhibition Assay

This protocol is a representative method for determining the IC₅₀ of a TDO inhibitor in a cellular context.

Materials:

-

Human U87 MG glioblastoma cells (or other TDO-expressing cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

L-Tryptophan solution

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

HPLC system for kynurenine quantification

Procedure:

-

Seed U87 MG cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).

-

Add L-Tryptophan to all wells to a final concentration that is appropriate for the assay (e.g., 200 µM).

-

Incubate the plate for a defined period (e.g., 8 hours) at 37°C in a CO₂ incubator.[8]

-

After incubation, collect the cell culture supernatant.

-

Analyze the concentration of kynurenine in the supernatant using a validated HPLC method (see below).

-

Calculate the percentage of TDO inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

HPLC-Based Quantification of Kynurenine

This protocol outlines a general method for the quantification of kynurenine in cell culture supernatants or other biological samples.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

-

A C18 reverse-phase column is commonly used.

Reagents:

-

Mobile phase (e.g., a buffer solution with an organic modifier like acetonitrile).

-

Kynurenine standard solution for calibration curve.

-

Protein precipitation agent (e.g., trichloroacetic acid or methanol).

Procedure:

-

Sample Preparation:

-

To the collected cell culture supernatant, add a protein precipitation agent to remove proteins that can interfere with the analysis.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Collect the clear supernatant for injection into the HPLC system.

-

-

Chromatographic Conditions:

-

Set up the HPLC system with the appropriate column and mobile phase.

-

The separation is typically achieved using an isocratic or gradient elution.

-

Kynurenine is detected by its absorbance, often around 360 nm.

-

-

Quantification:

-

Generate a standard curve by injecting known concentrations of kynurenine.

-

Inject the prepared samples and determine the peak area corresponding to kynurenine.

-

Calculate the concentration of kynurenine in the samples by interpolating from the standard curve.

-

In Vivo and Pharmacokinetic Data

As of the latest available information, specific in vivo efficacy data (e.g., tumor growth inhibition in animal models) and detailed pharmacokinetic parameters (e.g., oral bioavailability, half-life, Cmax, AUC) for this compound are not publicly available. This information is likely proprietary. For drug development professionals, conducting such preclinical studies would be a necessary next step to evaluate the therapeutic potential of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a TDO inhibitor like this compound.

Figure 2: Preclinical Evaluation Workflow for a TDO Inhibitor.

Conclusion

This compound is a potent dual inhibitor of TDO and hIDO2 with demonstrated in vitro activity. Its mechanism of action, centered on the inhibition of the immunosuppressive kynurenine pathway, makes it an attractive candidate for cancer immunotherapy. While the currently available public data provides a strong rationale for its development, further preclinical studies are necessary to establish its in vivo efficacy and pharmacokinetic profile to fully assess its therapeutic potential. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of this compound and other novel TDO inhibitors.

References

- 1. This compound | 77603-42-0 | CDA60342 | Biosynth [biosynth.com]

- 2. Kynurenine produced by tryptophan 2,3-dioxygenase metabolism promotes glioma progression through an aryl hydrocarbon receptor-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What are TDO inhibitors and how do they work? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Tryptophan 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound (8-Nitrotryptanthrin) | hIDO2抑制剂 | MCE [medchemexpress.cn]

GNF-PF-3777: A Technical Guide to a Potent Inhibitor of Indoleamine 2,3-Dioxygenase 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies associated with GNF-PF-3777 (also known as 8-Nitrotryptanthrin), a potent inhibitor of human indoleamine 2,3-dioxygenase 2 (hIDO2). This document is intended to serve as a valuable resource for researchers in the fields of oncology, immunology, and medicinal chemistry.

Core Compound Details

This compound is a synthetic compound belonging to the tryptanthrin class of molecules. Its core structure is characterized by an indolo[2,1-b]quinazoline-6,12-dione skeleton with a nitro group substitution at the 8th position.

| Property | Value |

| Systematic Name | 8-nitroindolo[2,1-b]quinazoline-6,12-dione |

| Synonyms | 8-Nitrotryptanthrin |

| Molecular Formula | C₁₅H₇N₃O₄ |

| Molecular Weight | 293.23 g/mol |

| CAS Number | 77603-42-0 |

| SMILES | C1=CC=C2C(=C1)C(=O)N3C4=C(C=C(C=C4)--INVALID-LINK--[O-])C(=O)C3=N2[1] |

| InChI Key | UFMQJYHLIUACCG-UHFFFAOYSA-N |

Mechanism of Action and Biological Activity

This compound is a potent and selective inhibitor of human indoleamine 2,3-dioxygenase 2 (hIDO2)[2]. IDO2 is an enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism. This pathway is of significant interest in cancer research as its upregulation in the tumor microenvironment can lead to immune suppression by depleting the essential amino acid tryptophan and producing immunosuppressive metabolites. By inhibiting IDO2, this compound can potentially reverse this immunosuppressive effect and enhance anti-tumor immune responses.

Quantitative Biological Data

| Target | Assay Type | Metric | Value | Reference |

| Human IDO2 | Enzyme Inhibition | Ki | 0.97 µM | [2] |

| Human IDO2 | Cell-based | IC50 | 1.87 µM | |

| Trypanosoma brucei | Whole-cell | EC50 | 0.82 µM | [3] |

Signaling Pathway

The primary signaling pathway influenced by this compound is the tryptophan metabolism pathway. Specifically, it blocks the conversion of tryptophan to N-formylkynurenine by IDO2.

Experimental Protocols

hIDO2 Inhibition Assay (Kynurenine Formation Assay)

This protocol outlines the general steps to determine the inhibitory activity of this compound on hIDO2 by measuring the production of kynurenine.

Materials:

-

Recombinant human IDO2 enzyme

-

L-Tryptophan (substrate)

-

This compound (or other test compounds)

-

Assay buffer (e.g., potassium phosphate buffer, pH 6.5)

-

Catalase

-

Ascorbic acid

-

Methylene blue

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Enzyme Preparation: Prepare a solution of recombinant hIDO2 in assay buffer.

-

Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in assay buffer.

-

Reaction Mixture: In a 96-well plate, add the assay buffer, catalase, ascorbic acid, methylene blue, and the test compound solution.

-

Enzyme Addition: Add the hIDO2 enzyme solution to each well and incubate for a short period at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding L-tryptophan to each well.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding TCA.

-

Color Development: Add Ehrlich's reagent to each well and incubate at room temperature to allow for the development of a yellow-colored product from the reaction of the reagent with kynurenine.

-

Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 480 nm) using a spectrophotometer.

-

Data Analysis: Calculate the concentration of kynurenine produced in each well based on a standard curve. Determine the IC50 value of this compound by plotting the percentage of inhibition against the compound concentration.

Antitrypanosomal Activity Assay (Trypanosoma brucei)

This protocol describes a common method to assess the in vitro activity of this compound against the bloodstream form of Trypanosoma brucei.

Materials:

-

Trypanosoma brucei bloodstream form culture

-

Complete HMI-9 medium

-

This compound (or other test compounds)

-

Resazurin-based viability reagent (e.g., AlamarBlue)

-

96-well microplate

-

Fluorometer or spectrophotometer

Procedure:

-

Parasite Culture: Maintain T. brucei bloodstream forms in complete HMI-9 medium at 37°C with 5% CO₂.

-

Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent and then dilute in culture medium.

-

Assay Setup: In a 96-well plate, add the parasite suspension to each well. Then, add the serially diluted compound solutions. Include wells with parasites only (negative control) and medium only (background control).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard culture conditions.

-

Viability Assessment: Add the resazurin-based reagent to each well and incubate for an additional period (e.g., 4-24 hours).

-

Measurement: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) or absorbance of the wells. The conversion of resazurin to the fluorescent resorufin by viable cells is indicative of cell viability.

-

Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration relative to the negative control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion

This compound is a valuable research tool for investigating the role of IDO2 in various physiological and pathological processes, particularly in the context of cancer immunology. Its potent and selective inhibitory activity makes it a suitable probe for elucidating the therapeutic potential of targeting the kynurenine pathway. This guide provides a foundational understanding of this compound to aid researchers in their experimental design and data interpretation.

References

An In-depth Technical Guide to GNF-PF-3777 (CAS Number 77603-42-0): A Potent Modulator of the Kynurenine Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF-PF-3777, also known as 8-Nitrotryptanthrin, is a potent small molecule inhibitor of human indoleamine 2,3-dioxygenase 2 (hIDO2), a critical enzyme in the kynurenine pathway of tryptophan metabolism. With a CAS number of 77603-42-0, this compound has garnered significant interest for its potential therapeutic applications in immuno-oncology and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways.

Introduction

Tryptophan metabolism through the kynurenine pathway is a key regulator of immune responses. The enzymes indoleamine 2,3-dioxygenase 1 (IDO1), indoleamine 2,3-dioxygenase 2 (IDO2), and tryptophan 2,3-dioxygenase (TDO) catalyze the initial and rate-limiting step of this pathway, the conversion of tryptophan to N-formylkynurenine. In the context of cancer, the upregulation of these enzymes in the tumor microenvironment leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of immunosuppressive metabolites, primarily kynurenine. This creates a state of immune tolerance that allows tumors to evade immune surveillance.

This compound has emerged as a potent inhibitor of hIDO2 and is also suggested to inhibit TDO. Its ability to modulate the kynurenine pathway makes it a valuable tool for researchers studying immune evasion mechanisms and a potential candidate for therapeutic development.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of hIDO2 and potentially TDO. By blocking these enzymes, this compound prevents the breakdown of tryptophan into kynurenine. This leads to two primary consequences within the local cellular environment:

-

Restoration of Tryptophan Levels: Increased local concentrations of tryptophan support the proliferation and effector functions of immune cells, particularly T cells, thereby enhancing the anti-tumor immune response.

-

Reduction of Immunosuppressive Metabolites: Decreased production of kynurenine and its downstream metabolites mitigates the immunosuppressive environment. Kynurenine is known to activate the aryl hydrocarbon receptor (AhR), a transcription factor that can promote the differentiation of regulatory T cells (Tregs) and suppress the activity of other immune cells.

The inhibition of the kynurenine pathway by this compound is also linked to the modulation of inflammatory signaling, including the NF-κB pathway. Inflammatory stimuli can induce the expression of IDO and TDO via NF-κB signaling, and tryptophan metabolites can, in turn, influence NF-κB activity, creating a complex regulatory loop that can be targeted by inhibitors like this compound.[1][2]

Quantitative Data

| Parameter | Target Enzyme | Value | Reference |

| IC50 | hIDO2 | 1.87 µM | [4] |

| Ki | hIDO2 | 0.97 µM | [4][5] |

| IC50 | TDO | Not Reported | - |

Signaling Pathways

The signaling cascade initiated by IDO2 and TDO primarily revolves around the metabolism of tryptophan and the subsequent effects of its catabolites. This compound intervenes at the initial step of this pathway.

Caption: IDO2/TDO Signaling Pathway and Inhibition by this compound.

Experimental Protocols

hIDO2 Enzymatic Inhibition Assay

This protocol is adapted from methodologies used for characterizing tryptanthrin derivatives.

Objective: To determine the in vitro inhibitory activity of this compound against recombinant human IDO2.

Materials:

-

Recombinant human IDO2 enzyme

-

L-Tryptophan (substrate)

-

This compound (test inhibitor)

-

Assay Buffer: Potassium phosphate buffer (pH 6.5)

-

Cofactors: Methylene blue, Ascorbic acid

-

Catalase

-

Trichloroacetic acid (TCA) for reaction termination

-

4-Dimethylaminobenzaldehyde (DMAB) in acetic acid (for kynurenine detection)

-

96-well microplates

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare a solution of L-tryptophan in the assay buffer.

-

Prepare the reaction mixture containing assay buffer, methylene blue, ascorbic acid, and catalase.

-

-

Assay Protocol:

-

Add the reaction mixture to each well of a 96-well plate.

-

Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the recombinant hIDO2 enzyme to all wells except the blank.

-

Add the L-tryptophan solution to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding TCA to each well.

-

Incubate at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet any precipitate.

-

Transfer the supernatant to a new 96-well plate.

-

Add the DMAB reagent to each well and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 492 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

TDO Enzymatic Inhibition Assay

A similar protocol to the hIDO2 assay can be employed, with modifications for the specific requirements of the TDO enzyme.

Objective: To determine the in vitro inhibitory activity of this compound against recombinant human TDO.

Materials:

-

Recombinant human TDO enzyme

-

L-Tryptophan (substrate)

-

This compound (test inhibitor)

-

TDO Assay Buffer

-

96-well UV-transparent microplates

-

Spectrophotometer capable of measuring absorbance at 320-325 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare a reaction solution containing L-tryptophan in the TDO assay buffer.

-

-

Assay Protocol:

-

Add the TDO reaction solution to each well of a 96-well UV-transparent plate.

-

Add the serially diluted this compound or vehicle control to the respective wells.

-

Add diluted TDO enzyme to the wells to initiate the reaction.

-

Incubate at room temperature for 90 minutes with gentle agitation.

-

-

Detection:

-

Measure the absorbance at 320-325 nm to quantify the formation of kynurenine.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value as described for the hIDO2 assay.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of this compound's inhibitory activity.

Caption: Workflow for this compound Inhibition Assay.

Conclusion

This compound is a valuable pharmacological tool for the study of the kynurenine pathway and its role in immunomodulation. Its potent inhibition of hIDO2 provides a clear mechanism for its observed biological activities. The experimental protocols and workflows detailed in this guide offer a framework for the consistent and reliable characterization of this compound and other potential inhibitors of tryptophan-catabolizing enzymes. Further investigation into its selectivity for TDO and its in vivo efficacy will be crucial for its potential translation into a therapeutic agent for cancer and other immune-related diseases.

References

- 1. NFκB-dependent increase of kynurenine pathway activity in human placenta: inhibition by sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of Immune Activation on the Kynurenine Pathway and Depression Symptoms – A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TDO Target Inhibitor Research Progress Review [scirp.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

GNF-PF-3777: A Technical Guide to its Target Validation as an Immunomodulatory Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF-PF-3777, also known as 8-Nitrotryptanthrin, has been identified as a potent inhibitor of human indoleamine 2,3-dioxygenase 2 (hIDO2) and shows activity against tryptophan 2,3-dioxygenase (TDO). These enzymes are critical regulators of tryptophan metabolism and play a significant role in mediating immune tolerance, particularly in the tumor microenvironment. By inhibiting IDO2 and TDO, this compound disrupts the production of the immunosuppressive metabolite kynurenine, thereby offering a promising strategy for cancer immunotherapy. This technical guide provides a comprehensive overview of the target validation of this compound, including its mechanism of action, quantitative inhibitory data, and detailed, albeit generalized, experimental protocols for its characterization.

Introduction

The catabolism of the essential amino acid tryptophan through the kynurenine pathway is a key mechanism of immune evasion employed by cancer cells. Two rate-limiting enzymes, indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), are often overexpressed in tumors, leading to the depletion of tryptophan and the accumulation of its metabolite, kynurenine. Kynurenine acts as a ligand for the aryl hydrocarbon receptor (AhR), a transcription factor that promotes the differentiation of regulatory T cells (Tregs) and suppresses the activity of effector T cells, thus fostering an immunosuppressive tumor microenvironment.

This compound is a small molecule inhibitor belonging to the tryptanthrin class of compounds. It has been characterized as a potent inhibitor of hIDO2 and also demonstrates inhibitory activity against TDO. By blocking these enzymes, this compound aims to restore anti-tumor immunity by preventing kynurenine production.

Quantitative Inhibitory Activity

The following table summarizes the reported in vitro inhibitory potency of this compound against its primary target, hIDO2.

| Compound Name | Target | Assay Type | Parameter | Value (µM) |

| This compound | hIDO2 | Enzymatic | Ki | 0.97[1][2] |

| (8-Nitrotryptanthrin) | hIDO2 | Cellular | IC50 | 1.87[1] |

Signaling Pathway

The signaling pathway modulated by this compound is the Tryptophan-Kynurenine-AhR axis. A simplified diagram of this pathway is presented below.

Experimental Protocols

While the primary research article detailing the specific experimental protocols for this compound is not publicly available, this section provides generalized yet detailed methodologies for key experiments typically used in the validation of IDO/TDO inhibitors.

Recombinant Human IDO2/TDO Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant IDO2 or TDO.

Materials:

-

Recombinant human IDO2 or TDO enzyme

-

L-Tryptophan (substrate)

-

Ascorbic acid (reducing agent)

-

Methylene blue (cofactor)

-

Catalase

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

-

This compound (test compound)

-

96-well UV-transparent microplates

-

Spectrophotometer

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase to each well.

-

Add the diluted this compound or vehicle control (e.g., DMSO) to the respective wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the enzymatic reaction by adding the recombinant IDO2 or TDO enzyme to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

-

Incubate the plate at 50-60°C for 30 minutes to convert the N-formylkynurenine product to kynurenine.

-

Centrifuge the plate to pellet any precipitated protein.

-

Measure the absorbance of the supernatant at 321 nm, which corresponds to the amount of kynurenine produced.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular IDO/TDO Inhibition Assay

This assay measures the ability of a compound to inhibit IDO or TDO activity within a cellular context.

Materials:

-

A human cell line that expresses IDO1 (e.g., HeLa, SK-OV-3) or is engineered to express IDO2 or TDO.

-

Cell culture medium and supplements.

-

Interferon-gamma (IFN-γ) to induce IDO1 expression (if necessary).

-

This compound (test compound).

-

L-Tryptophan.

-

Reagents for kynurenine detection (as in the enzyme assay or using HPLC).

Protocol:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

If using an inducible system (like IDO1 in HeLa cells), treat the cells with IFN-γ for 24-48 hours to induce enzyme expression.

-

Remove the culture medium and replace it with fresh medium containing a known concentration of L-tryptophan and serial dilutions of this compound or vehicle control.

-

Incubate the cells for 24-48 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of kynurenine in the supernatant using the colorimetric method described above or by HPLC.

-

Determine the cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo) to rule out cytotoxicity as the cause of reduced kynurenine production.

-

Calculate the percent inhibition and IC50 value.

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for validating a target of a small molecule inhibitor and the logical relationship of the key experimental steps.

Conclusion

References

GNF-PF-3777: A Potent Dual Inhibitor of IDO2 and TDO in Tryptophan Metabolism

For Researchers, Scientists, and Drug Development Professionals

GNF-PF-3777 has emerged as a significant small molecule inhibitor targeting key enzymes in the tryptophan catabolism pathway, specifically indoleamine 2,3-dioxygenase 2 (IDO2) and tryptophan 2,3-dioxygenase (TDO). By disrupting this pathway, this compound modulates immune responses and holds potential for therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of this compound's role in tryptophan metabolism, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Core Mechanism of Action: Inhibition of the Kynurenine Pathway

Tryptophan, an essential amino acid, is primarily metabolized through the kynurenine pathway. The initial and rate-limiting step of this pathway is catalyzed by two distinct enzymes: indoleamine 2,3-dioxygenase (IDO1 and IDO2) and tryptophan 2,3-dioxygenase (TDO). These enzymes convert tryptophan into N-formylkynurenine, which is subsequently metabolized to kynurenine and other downstream products. The depletion of tryptophan and the accumulation of kynurenine and its metabolites have profound effects on the immune system, leading to the suppression of T-cell activity and the promotion of an immunosuppressive tumor microenvironment.

This compound exerts its biological effects by directly inhibiting the enzymatic activity of both IDO2 and TDO. This dual inhibition effectively blocks the conversion of tryptophan to kynurenine, thereby restoring local tryptophan concentrations and reducing the levels of immunosuppressive kynurenine metabolites. This action can reinvigorate anti-tumor immune responses.

Quantitative Data Summary

The inhibitory potency of this compound against human IDO2 has been quantified through enzymatic assays. The following table summarizes the key quantitative data available for this compound.

| Target Enzyme | Parameter | Value |

| Human IDO2 | IC50 | 1.87 µM |

| Human IDO2 | Ki | 0.97 µM |

| Human TDO | IC50 | Data not available in the public domain |

Experimental Protocols

Enzymatic Assay for IDO2 Inhibition

This protocol outlines a typical method for determining the in vitro potency of this compound against recombinant human IDO2.

Materials:

-

Recombinant human IDO2 enzyme

-

This compound (or other test compounds)

-

L-Tryptophan (substrate)

-

Methylene blue (cofactor)

-

Ascorbic acid (reducing agent)

-

Catalase

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

-

96-well plates

-

Incubator

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the this compound stock solution to generate a range of test concentrations.

-

In a 96-well plate, add the following components in order:

-

Assay buffer

-

A solution containing L-tryptophan, methylene blue, ascorbic acid, and catalase.

-

The serially diluted this compound or vehicle control (DMSO).

-

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the enzymatic reaction by adding the recombinant human IDO2 enzyme to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stopping reagent (e.g., 30% trichloroacetic acid).

-

Incubate the plate at 60°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet any precipitated protein.

-

Transfer the supernatant to a new 96-well plate.

-

Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to each well. This reagent reacts with kynurenine to produce a yellow-colored product.

-

Measure the absorbance at 480 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay for Kynurenine Production

This protocol describes a method to assess the ability of this compound to inhibit IDO1 or TDO activity in a cellular context.

Materials:

-

Human cancer cell line known to express IDO1 (e.g., HeLa, stimulated with IFN-γ) or TDO (e.g., A549).

-

Cell culture medium and supplements.

-

This compound.

-

Interferon-gamma (IFN-γ) for IDO1 induction.

-

L-Tryptophan.

-

96-well cell culture plates.

-

CO2 incubator.

-

Reagents for kynurenine detection (as in the enzymatic assay).

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

For IDO1-expressing cells, stimulate with IFN-γ for 24-48 hours to induce enzyme expression. TDO-expressing cells typically do not require stimulation.

-

Remove the culture medium and replace it with fresh medium containing a known concentration of L-tryptophan and serial dilutions of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 24-72 hours) in a CO2 incubator at 37°C.

-

After incubation, collect the cell culture supernatant.

-

Measure the kynurenine concentration in the supernatant using the Ehrlich's reagent method described in the enzymatic assay protocol or by a more sensitive method such as HPLC or LC-MS/MS.

-

Calculate the percentage of inhibition of kynurenine production at each this compound concentration compared to the vehicle-treated cells.

-

Determine the cellular IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows related to the action of this compound.

Caption: this compound inhibits IDO2 and TDO, blocking tryptophan metabolism.

Caption: Workflow for determining enzymatic inhibition of IDO2/TDO.

Caption: Workflow for cell-based measurement of kynurenine production.

Conclusion

This compound is a valuable research tool for investigating the role of the kynurenine pathway in health and disease. Its dual inhibitory activity against IDO2 and TDO provides a powerful means to modulate tryptophan metabolism and study the downstream consequences on immune function. The experimental protocols and data presented in this guide offer a foundation for researchers to design and interpret studies involving this potent inhibitor. Further research is warranted to fully elucidate the in vivo efficacy and therapeutic potential of this compound, particularly in the context of cancer immunotherapy.

GNF-PF-3777: A Technical Guide to its Interaction with the Kynurenine Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of GNF-PF-3777, a potent modulator of the kynurenine pathway. This compound, also identified as 8-Nitrotryptanthrin, has demonstrated significant inhibitory activity against key enzymes in tryptophan metabolism, namely indoleamine 2,3-dioxygenase 2 (IDO2) and tryptophan 2,3-dioxygenase (TDO). This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes the pertinent biological pathways and experimental workflows. The information presented herein is intended to support further research and drug development efforts targeting the kynurenine pathway for therapeutic intervention in oncology and neurodegenerative disorders.

Introduction to the Kynurenine Pathway

The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan in mammals. This complex cascade of enzymatic reactions produces a variety of bioactive metabolites, collectively known as kynurenines. The initial and rate-limiting step of this pathway is the oxidation of tryptophan, catalyzed by two distinct enzymes: tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO1 and its isoform IDO2).

TDO is predominantly expressed in the liver and regulates systemic tryptophan levels. In contrast, IDO1 and IDO2 are more widely distributed and their expression is inducible by pro-inflammatory stimuli. The downstream metabolites of the kynurenine pathway, such as kynurenic acid, quinolinic acid, and 3-hydroxykynurenine, have diverse physiological and pathological roles, influencing neurotransmission, immune responses, and cellular bioenergetics. Dysregulation of the kynurenine pathway has been implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.

This compound: A Dual Inhibitor of IDO2 and TDO

This compound has emerged as a valuable research tool for investigating the therapeutic potential of kynurenine pathway modulation. It exhibits potent inhibitory activity against both human IDO2 (hIDO2) and TDO, thereby blocking the initial steps of tryptophan catabolism.

Quantitative Data

The inhibitory potency of this compound against hIDO2 and TDO has been characterized in various assays. The available quantitative data is summarized in the tables below for clear comparison.

Table 1: Inhibitory Activity of this compound against human IDO2 (hIDO2)

| Parameter | Value | Cell Line/System | Reference |

| Ki | 0.97 µM | Recombinant hIDO2 | [1] |

| IC50 | 1.87 µM | Recombinant hIDO2 | [1] |

Table 2: Inhibitory Activity of this compound against Tryptophan 2,3-dioxygenase (TDO)

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 0.45 µM | Human U-87 MG glioblastoma cells | [2] |

Experimental Protocols

The following sections outline generalized methodologies for assessing the inhibitory activity of compounds like this compound on TDO and IDO enzymes. These protocols are based on commonly employed techniques in the field.

TDO/IDO Enzymatic Activity Assay (General Protocol)

This protocol describes a method to determine the enzymatic activity of TDO or IDO and the inhibitory potential of compounds.

-

Enzyme Preparation: Recombinant human TDO or IDO1/IDO2 is expressed and purified from a suitable expression system (e.g., E. coli or insect cells).

-

Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the following components in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4):

-

Recombinant TDO or IDO enzyme

-

L-Tryptophan (substrate)

-

Ascorbate and Methylene Blue (for IDO assays)

-

Test compound (this compound) at various concentrations or vehicle control.

-

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: The reaction is stopped by adding a quenching agent, such as trichloroacetic acid.

-

Kynurenine Detection: The amount of kynurenine produced is quantified. A common method involves a colorimetric assay where kynurenine reacts with Ehrlich's reagent (p-dimethylaminobenzaldehyde) to produce a yellow-colored product, which is measured spectrophotometrically at approximately 480 nm.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay for TDO/IDO Activity

This protocol assesses the ability of a compound to inhibit TDO or IDO activity within a cellular context.

-

Cell Culture: Human cancer cell lines that endogenously express TDO (e.g., U-87 MG glioblastoma) or can be induced to express IDO1 (e.g., A375 melanoma cells treated with interferon-gamma) are cultured under standard conditions.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound (this compound) or vehicle control for a specified duration.

-

Tryptophan Supplementation: The culture medium is supplemented with L-tryptophan.

-

Incubation: The cells are incubated for a period (e.g., 24-48 hours) to allow for tryptophan metabolism.

-

Supernatant Collection: The cell culture supernatant is collected.

-

Kynurenine Measurement: The concentration of kynurenine in the supernatant is measured using the colorimetric assay with Ehrlich's reagent as described in the enzymatic assay protocol, or by more sensitive methods such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The IC50 value is determined by plotting the percentage of kynurenine production inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

Visual representations of the kynurenine pathway and a typical experimental workflow for inhibitor screening are provided below using the DOT language for Graphviz.

Caption: The Kynurenine Pathway and the inhibitory action of this compound.

Caption: A generalized workflow for the screening and development of TDO/IDO inhibitors.

Conclusion

This compound serves as a critical pharmacological tool for elucidating the complex roles of the kynurenine pathway in health and disease. Its dual inhibitory action on IDO2 and TDO provides a means to probe the consequences of blocking tryptophan catabolism. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic applications of kynurenine pathway inhibitors, with the ultimate goal of developing novel treatments for cancer and neurodegenerative conditions.

References

The PAK Inhibitor PF-3758309: A Technical Guide for Cancer Research

An In-depth Examination of a Potent Pan-PAK Inhibitor for Preclinical Cancer Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PF-3758309, a potent, ATP-competitive, small-molecule inhibitor of p21-activated kinases (PAKs), with a primary focus on its application in cancer research. While the initial query referenced GNF-PF-3777, publicly available scientific literature extensively documents the PAK inhibitor PF-3758309, suggesting the former may be a misnomer. This document will therefore focus on the well-characterized compound, PF-3758309.

PF-3758309 has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines and in vivo tumor models.[1][2] Its mechanism of action centers on the inhibition of PAKs, a family of serine/threonine kinases that are key effectors of Rho GTPases and play crucial roles in cell proliferation, survival, motility, and cytoskeletal dynamics.[3] Notably, PF-3758309 exhibits potent inhibitory activity against both Group I (PAK1, 2, 3) and Group II (PAK4, 5, 6) PAKs.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for PF-3758309 from various biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity of PF-3758309 against PAK Isoforms

| Target | Assay Type | Value | Reference |

| PAK1 | Ki | 13.7 ± 1.8 nM | [5] |

| PAK2 | IC50 | 190 nM | [6] |

| PAK3 | IC50 | 99 nM | [6] |

| PAK4 | Kd | 2.7 nM | [1][2] |

| PAK4 | Ki | 18.7 ± 6.6 nM | [5][7] |

| PAK4 | IC50 | 2.7 - 4.5 nM | [8] |

| PAK5 | IC50 | 18.1 nM | [3] |

| PAK6 | IC50 | 17.1 nM | [3] |

Table 2: Cellular Activity of PF-3758309 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 | Reference |

| HCT116 | Colon Carcinoma | Anchorage-Independent Growth | 0.24 ± 0.09 nM | [1] |

| HCT116 | Proliferation | ~0.24 nM | [5][7] | |

| A549 | Non-Small Cell Lung Cancer | Proliferation | < 10 nM | [7] |

| Panel of 20 Tumor Cell Lines | Various | Anchorage-Independent Growth | Avg. 4.7 ± 3.0 nM | [1] |

| SH-SY5Y | Neuroblastoma | Proliferation | 5.461 µM | [9] |

| IMR-32 | Neuroblastoma | Proliferation | 2.214 µM | [9] |

| NBL-S | Neuroblastoma | Proliferation | 14.02 µM | [9] |

| KELLY | Neuroblastoma | Proliferation | 1.846 µM | [9] |

Table 3: In Vivo Efficacy of PF-3758309 in Xenograft Models

| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) | Reference |

| HCT116 | Colon Carcinoma | 7.5, 15, and 20 mg/kg (oral) | 64%, 79%, and 97% | [7] |

| ATL18 (PDX) | Adult T-Cell Leukemia/Lymphoma | 12 mg/kg (daily) | 87% | [4] |

| HCT116 and A549 | Colon and Lung | 7.5–30 mg/kg BID (oral) | >70% | [1] |

Signaling Pathways Modulated by PF-3758309

PF-3758309 impacts several critical signaling pathways downstream of PAKs that are implicated in oncogenesis.

Caption: Inhibition of PAK1/PAK4 by PF-3758309 disrupts multiple downstream oncogenic signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments involving PF-3758309 are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Cell Viability and Proliferation Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-3758309 on cancer cell proliferation.

Materials:

-

Cancer cell lines (e.g., HCT116, A549, SH-SY5Y)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

PF-3758309 (stock solution in DMSO)

-

Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8), Resazurin-based assays like PrestoBlue, or MTS reagent)

-

Plate reader

Protocol:

-

Cell Seeding: Trypsinize and count cells. Seed 2 x 104 to 5 x 103 cells per well in a 96-well plate and incubate overnight to allow for cell attachment.[10][11]

-

Compound Treatment: Prepare serial dilutions of PF-3758309 in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of PF-3758309 (e.g., 0.625 to 20 µM for neuroblastoma cells).[11] Include a DMSO-only control.

-

Incubation: Incubate the plates for 24 to 48 hours.[4][10][11]

-

Viability Measurement:

-

For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.[10]

-

For Resazurin-based assays: Add the reagent according to the manufacturer's instructions and incubate until a color change is observed.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control wells. Plot the viability against the logarithmic concentration of PF-3758309 to determine the IC50 value.

Western Blot Analysis

Objective: To assess the effect of PF-3758309 on the phosphorylation status and total protein levels of PAKs and their downstream targets.

Materials:

-

Cancer cell lines

-

PF-3758309

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-PAK1/2, anti-total-PAK1/2, anti-phospho-PAK4, anti-total-PAK4, anti-actin/GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment and Lysis: Treat cells with PF-3758309 at the desired concentration (e.g., 2.0-2.5 µM) for a specified time (e.g., 1 hour).[4] Wash cells with cold PBS and lyse them on ice.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin).

Caption: A typical workflow for Western blot analysis to assess protein expression and phosphorylation.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of PF-3758309 in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., SCID, nu/nu, or NSG mice, 4-6 weeks old)[10][12]

-

Cancer cells (e.g., 2 x 106 ACHN cells or 3.0 x 106 cells for other models)[10][12]

-

Matrigel (optional, for co-injection with cells)

-

PF-3758309 formulation for oral or intraperitoneal administration

-

Calipers for tumor measurement

Protocol:

-

Cell Preparation: Harvest and resuspend the required number of cancer cells in sterile PBS or medium.[12]

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.[12]

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., ~100 mm3).[4] Measure tumor volume regularly using calipers (Volume = (width)2 x length/2).[12]

-

Drug Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer PF-3758309 at the specified dose and schedule (e.g., 2.5-5 mg/kg every 2 days by abdominal injection or 7.5-30 mg/kg twice daily orally).[1][10] The control group receives the vehicle.

-

Efficacy Evaluation: Continue treatment for the planned duration (e.g., 7 days to 18 days).[1][10] Monitor tumor growth and the general health of the mice.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers like Ki67 and cleaved caspase-3).[1]

Conclusion

PF-3758309 is a valuable tool for investigating the role of PAKs in cancer. Its potent and broad-spectrum inhibitory activity against PAK isoforms allows for the elucidation of PAK-dependent signaling pathways and the assessment of PAK inhibition as a therapeutic strategy. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute preclinical studies with this compound. However, it is important to note that PF-3758309 has shown some off-target activities and poor pharmacokinetic properties in clinical trials, which should be considered when interpreting results.[6] Despite its clinical limitations, PF-3758309 remains a critical research tool for advancing our understanding of PAK biology in cancer.

References

- 1. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]

- 7. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]

- 8. e-century.us [e-century.us]

- 9. pnas.org [pnas.org]

- 10. Development of a PAK4-targeting PROTAC for renal carcinoma therapy: concurrent inhibition of cancer cell proliferation and enhancement of immune cell response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

In-depth Technical Guide: GNF-PF-3777 as an Immunostimulatory Agent

A comprehensive analysis of the available scientific literature reveals no public data or research publications specifically identifying a compound designated "GNF-PF-3777." This suggests that "this compound" may be an internal development code for a compound that has not yet been disclosed in peer-reviewed literature or public forums.

Therefore, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, for a compound that does not have publicly available research associated with it.

Alternative Approach: A Template for a Well-Characterized STING Agonist

To demonstrate the requested capabilities, this guide will instead focus on the well-characterized non-nucleotide STING (Stimulator of Interferon Genes) agonist, DW18343 , as a representative example of an immunostimulatory agent. This will serve as a template for the type of in-depth technical guide that can be generated when sufficient data is available.

STING is a crucial component of the innate immune system, playing a vital role in detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1] Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate an adaptive immune response.[1] This makes STING agonists a promising class of molecules for cancer immunotherapy.[2]

Quantitative Data Summary

The following table summarizes the in vitro and in vivo efficacy of a representative STING agonist.

| Parameter | Value | Species/Cell Line | Reference |

| In Vitro | |||

| IFN-β Induction (EC50) | ~50 nM | THP1-Dual™ KI-hSTING-R232 cells | [2] |

| p-TBK1 Induction | Concentration-dependent | THP1-Dual™ KI-hSTING-R232 cells | [2] |

| p-IRF3 Induction | Concentration-dependent | THP1-Dual™ KI-hSTING-R232 cells | [2] |

| In Vivo | |||

| Tumor Growth Inhibition | Significant | CT26 tumor-bearing BALB/c mice | [2] |

| Immune Cell Infiltration | Increased CD8+ T cells | CT26 tumor-bearing BALB/c mice | [3] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize STING agonists.

In Vitro STING Activation Assay

-

Cell Line: THP1-Dual™ KI-hSTING-R232 cells, which are engineered to express human STING and contain a secreted luciferase reporter gene under the control of an IRF-inducible promoter.

-

Methodology:

-

Seed THP1-Dual™ cells in a 96-well plate.

-

Treat cells with varying concentrations of the STING agonist.

-

Incubate for a specified period (e.g., 24 hours).

-

Measure the luciferase activity in the supernatant to quantify IRF induction, which is a downstream marker of STING activation.

-

For cytokine analysis, cell culture supernatants can be collected and analyzed for IFN-β and other cytokines using ELISA or multiplex bead-based assays.

-

Western Blot for STING Pathway Proteins

-

Objective: To detect the phosphorylation of key downstream signaling proteins, TBK1 and IRF3, which indicates activation of the STING pathway.

-

Methodology:

-

Treat cells (e.g., THP1 or bone marrow-derived dendritic cells) with the STING agonist for various time points.

-

Lyse the cells and quantify total protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated TBK1 (p-TBK1) and phosphorylated IRF3 (p-IRF3).

-

Use corresponding total protein antibodies as loading controls.

-

Detect protein bands using a chemiluminescent substrate and an imaging system.

-

In Vivo Tumor Model

-

Animal Model: Syngeneic mouse models, such as BALB/c mice bearing CT26 colon carcinoma tumors, are commonly used.

-

Methodology:

-

Inject tumor cells subcutaneously into the flank of the mice.

-

Once tumors reach a palpable size, randomize mice into treatment and control groups.

-

Administer the STING agonist via a relevant route (e.g., intratumoral or systemic).

-

Monitor tumor growth regularly using calipers.

-

At the end of the study, tumors can be excised for analysis of the tumor microenvironment, including immune cell infiltration by flow cytometry or immunohistochemistry.

-

Signaling Pathway and Experimental Workflow Visualizations

STING Signaling Pathway

The following diagram illustrates the canonical STING signaling pathway activated by an agonist.

References

- 1. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a non-nucleotide stimulator of interferon genes (STING) agonist with systemic antitumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. STING agonist formulated cancer vaccines can cure established tumors resistant to PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

GNF-PF-3777 Application Notes and Protocols for Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF-PF-3777 is a potent and specific inhibitor of Tryptophan 2,3-dioxygenase (TDO), an enzyme that plays a critical role in tryptophan metabolism. TDO is implicated in various pathological conditions, including cancer, by promoting immune evasion. These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its application in preclinical mouse models, with a focus on cancer immunotherapy studies.

Introduction to this compound

This compound is a small molecule inhibitor of TDO, a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan degradation. By inhibiting TDO, this compound blocks the conversion of tryptophan to kynurenine. The accumulation of kynurenine and its downstream metabolites in the tumor microenvironment has been shown to suppress T-cell proliferation and function, thereby allowing cancer cells to evade the host immune system. This compound, by preventing kynurenine production, is expected to restore anti-tumor immunity and enhance the efficacy of immunotherapies.

Mechanism of Action: TDO Inhibition in Cancer Immunotherapy

Tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO1) are two distinct enzymes that catalyze the initial step of the kynurenine pathway. In the context of cancer, tumor cells and surrounding stromal cells can upregulate TDO expression, leading to a localized depletion of tryptophan and an accumulation of immunosuppressive kynurenine metabolites. This metabolic reprogramming of the tumor microenvironment is a key mechanism of immune escape.

This compound's mechanism of action is centered on the specific inhibition of TDO. This leads to:

-

Increased Tryptophan Availability: By blocking its degradation, this compound ensures sufficient levels of tryptophan, an essential amino acid for T-cell proliferation and activation.

-

Reduced Kynurenine Production: Inhibition of TDO directly lowers the concentration of kynurenine and its derivatives in the tumor microenvironment.

-

Enhanced Anti-Tumor Immunity: The restoration of a favorable metabolic environment allows for the reactivation of tumor-infiltrating T-lymphocytes and other immune cells, leading to an effective anti-tumor immune response.

Experimental Protocols for Mouse Models

While specific dosage information for this compound is not publicly available, the following protocols provide a general framework for its use in mouse models, based on studies with other TDO inhibitors like 680C91 and NTRC 3531-0. Researchers should perform dose-escalation studies to determine the optimal, non-toxic dose for their specific mouse model and cancer type.

Materials and Reagents

-

This compound (powder)

-

Vehicle for solubilization (e.g., DMSO, PEG400, sterile saline)

-

Syringes and needles for administration (appropriate gauge for the route of administration)

-

Mouse tumor model (e.g., syngeneic tumor models like B16 melanoma or CT26 colon carcinoma)

-

Standard animal housing and handling equipment

-

Calipers for tumor measurement

-

Flow cytometry reagents for immune cell analysis

-

ELISA kits for cytokine measurement

-

LC-MS/MS equipment for pharmacokinetic analysis

Dose Formulation

-

Solubility Testing: Determine the optimal solvent for this compound. Start with common biocompatible solvents such as DMSO, followed by dilution in vehicles like PEG400, Tween 80, or saline.

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in the chosen solvent (e.g., 100 mg/mL in DMSO). Store at -20°C or as recommended by the supplier.

-

Preparation of Dosing Solution: On the day of administration, dilute the stock solution to the desired final concentration with the appropriate vehicle. Ensure the final concentration of the initial solvent (e.g., DMSO) is at a non-toxic level for the animals (typically <5-10% of the total volume).

In Vivo Efficacy Study Workflow

Recommended Experimental Groups

| Group | Treatment | Purpose |

| 1 | Vehicle Control | To assess baseline tumor growth. |

| 2 | This compound (Low Dose) | To determine the minimal effective dose. |

| 3 | This compound (Mid Dose) | To evaluate a potential therapeutic dose. |

| 4 | This compound (High Dose) | To assess the maximum tolerated dose and efficacy. |

| 5 | Positive Control (e.g., anti-PD-1) | To compare the efficacy of this compound to a standard immunotherapy. |

| 6 | This compound + Positive Control | To investigate potential synergistic effects. |

Administration Route and Schedule

-

Intraperitoneal (IP) Injection: A common route for preclinical studies. Daily administration is often employed.

-

Oral Gavage (PO): If the compound has good oral bioavailability, this route is preferred as it is less invasive. Daily administration is typical.

The treatment schedule should be maintained for a predefined period (e.g., 2-4 weeks) or until tumors in the control group reach a predetermined endpoint size.

Pharmacokinetic and Pharmacodynamic Analysis

To understand the in vivo behavior of this compound, it is crucial to perform pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Pharmacokinetic (PK) Study Design:

| Time Point (post-dose) | Sample Collection | Analytes |

| 0 hr | Blood | This compound |

| 0.5 hr | Blood | This compound |

| 1 hr | Blood | This compound |

| 2 hr | Blood | This compound |

| 4 hr | Blood | This compound |

| 8 hr | Blood | This compound |

| 24 hr | Blood | This compound |

Pharmacodynamic (PD) Biomarker Analysis:

| Tissue | Biomarker | Method |

| Plasma/Serum | Tryptophan, Kynurenine | LC-MS/MS |

| Tumor | Tryptophan, Kynurenine | LC-MS/MS |

| Tumor | Infiltrating T-cells (CD4+, CD8+) | Flow Cytometry |

| Spleen | T-cell populations | Flow Cytometry |

| Plasma/Serum | Pro-inflammatory Cytokines (e.g., IFN-γ, TNF-α) | ELISA/Multiplex Assay |

Data Interpretation and Troubleshooting

-

Efficacy Data: Tumor growth inhibition is the primary efficacy endpoint. This can be represented as tumor volume over time and as a percentage of tumor growth inhibition compared to the vehicle control.

-

Immune Response Data: An increase in the ratio of CD8+ effector T-cells to regulatory T-cells (Tregs) within the tumor is a strong indicator of an effective anti-tumor immune response. Elevated levels of pro-inflammatory cytokines in the plasma or tumor microenvironment also suggest immune activation.

-

Troubleshooting:

-

Lack of Efficacy: Consider increasing the dose or frequency of administration. Verify target engagement by measuring tryptophan and kynurenine levels. The tumor model used may not be dependent on the TDO pathway.

-

Toxicity: Observe mice for signs of toxicity (e.g., weight loss, ruffled fur, lethargy). If toxicity is observed, reduce the dose or consider a different vehicle.

-

Conclusion

This compound is a valuable research tool for investigating the role of the TDO-kynurenine pathway in cancer immunology and other diseases. The protocols outlined in these application notes provide a solid foundation for designing and executing preclinical studies in mouse models. Careful dose optimization and comprehensive pharmacodynamic analysis are critical for successfully evaluating the therapeutic potential of this compound.

Application Notes and Protocols for GNF-PF-3777

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and application of GNF-PF-3777, a potent and selective inhibitor of human indoleamine 2,3-dioxygenase 2 (IDO2). The following sections detail its mechanism of action, protocols for in vitro assays, and general guidelines for in vivo administration, based on available data and standard laboratory procedures.

Introduction

This compound is a small molecule inhibitor of IDO2, an enzyme involved in tryptophan catabolism. The inhibition of IDO2 is a promising strategy in immuno-oncology and for the treatment of various diseases where tryptophan metabolism plays a key role. This compound has also demonstrated significant antitrypanosomal activity.

Mechanism of Action

This compound selectively inhibits the enzymatic activity of human IDO2. IDO2 catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan degradation. By blocking this pathway, this compound can modulate immune responses and exert its therapeutic effects.

Caption: Signaling pathway of this compound action.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Cell Line / Organism | Reference |

| hIDO2 Ki | 0.97 µM | Recombinant human IDO2 | [1] |

| hIDO2 IC50 | 1.87 µM | U-87 MG cells expressing hIDO2 | [2] |

| Antitrypanosomal EC50 | 0.82 µM | Trypanosoma brucei | [1] |

| MABA MIC | 0.032 µg/mL | Not specified | [1] |

| LORA MIC | 2.4 µg/mL | Not specified | [1] |

Abbreviations: hIDO2: human Indoleamine 2,3-dioxygenase 2; Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; MABA: Microplate Alamar Blue Assay; MIC: Minimum Inhibitory Concentration; LORA: Low-Oxygen Recovery Assay.

Experimental Protocols

In Vitro: Cellular IDO2 Inhibition Assay

This protocol is adapted from established methods for determining the cellular potency of IDO2 inhibitors.[1]

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound on human IDO2 expressed in a cellular context.

Materials:

-

Human glioblastoma cell line (e.g., U-87 MG)

-

pcDNA3.1(+) vector containing human IDO2 cDNA

-

Lipofectamine 2000 or other suitable transfection reagent

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics

-

L-Tryptophan (L-Trp)

-

This compound

-

Trichloroacetic acid (TCA), 30% (w/v)

-

4-Dimethylaminobenzaldehyde (DMAB), 2% (w/v) in acetic acid

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Transfection:

-

Transfect U-87 MG cells with the pcDNA3.1(+)-hIDO2 vector using Lipofectamine 2000 according to the manufacturer's instructions.

-

As a control, transfect a separate batch of cells with an empty pcDNA3.1(+) vector.

-

Incubate the transfected cells for 18 hours.

-

-

Cell Seeding and Treatment:

-

Seed the transfected cells into 96-well plates at a density of 2.5 x 104 cells/well in a final volume of 200 µL of culture medium supplemented with 200 µM L-Trp.

-

After 6 hours of incubation, add a serial dilution of this compound to the wells.

-

-

Reaction Termination and Kynurenine Measurement:

-

After 24 hours of incubation with the compound, terminate the reaction by adding 10 µL of 30% TCA to 140 µL of the reaction mixture.

-

Incubate the plates at 65°C in a water bath for 15 minutes to convert N-formylkynurenine to L-kynurenine.

-

Centrifuge the plates at 13,000 x g for 10 minutes to pellet the cell debris.

-

Transfer 100 µL of the supernatant to a new 96-well plate.

-

Add 100 µL of 2% DMAB in acetic acid to each well.

-

Measure the absorbance at 492 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of kynurenine production for each concentration of this compound.

-

Determine the IC50 value using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).

-

Caption: Workflow for the in vitro cellular IDO2 inhibition assay.

In Vivo Administration (General Guidelines)

Disclaimer: To date, no specific in vivo administration protocols for this compound have been published in peer-reviewed literature. The following protocols are general guidelines for the administration of small molecule inhibitors to murine models and should be adapted and validated for this compound.

4.2.1. Formulation

A common vehicle for formulating hydrophobic small molecules for in vivo studies in mice is a solution of 0.5% sodium carboxymethylcellulose, 0.5% benzyl alcohol, 0.4% Tween 80, and 0.9% NaCl in water. The solubility and stability of this compound in this or other vehicles should be determined empirically.

4.2.2. Intraperitoneal (IP) Injection

Intraperitoneal injection is a common route for administering compounds in preclinical studies.

Materials:

-

Sterile this compound formulation

-

Appropriately sized sterile syringes and needles (e.g., 25-27 gauge for mice)

-

70% alcohol for disinfection

-

Appropriate animal restraint device

Procedure:

-

Prepare the sterile this compound formulation and warm it to room temperature.

-

Accurately draw the calculated dose volume into the syringe.

-

Restrain the mouse securely, typically by scruffing the neck and securing the tail.

-

Position the mouse with its head tilted downwards.

-

Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

-

Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.

-

Aspirate briefly to ensure no fluid is drawn back, which would indicate entry into a vessel or organ.

-

Inject the formulation slowly and steadily.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any adverse reactions.

4.2.3. Oral Gavage (PO)

Oral gavage is used to administer precise doses of a compound directly into the stomach.

Materials:

-

Sterile this compound formulation

-

Appropriately sized oral gavage needles (flexible or rigid with a ball tip)

-

Syringe

-

Appropriate animal restraint device

Procedure:

-

Prepare the sterile this compound formulation.

-

Accurately draw the calculated dose volume into the syringe and attach the gavage needle.

-

Restrain the mouse securely.

-

Gently introduce the gavage needle into the mouth, passing it over the tongue and along the roof of the mouth towards the esophagus.

-

Allow the mouse to swallow the needle; do not force it.

-

Once the needle is properly positioned in the esophagus (a slight resistance may be felt), dispense the formulation.

-

Gently remove the gavage needle.

-

Return the mouse to its cage and monitor for any signs of distress.

Caption: General workflow for in vivo administration.

Safety Precautions

Standard laboratory safety procedures should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. The compound should be handled in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Disclaimer: This document is intended for research purposes only and does not constitute medical advice. The provided protocols are for informational purposes and should be adapted and validated by the end-user.

References

- 1. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Immunotherapy Studies Using Tryptophan 2,3-Dioxygenase (TDO) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction